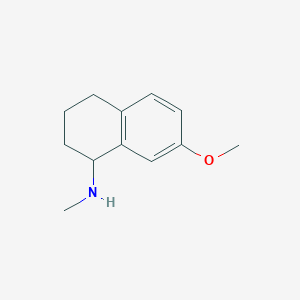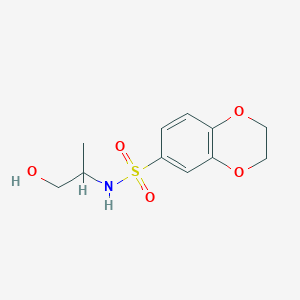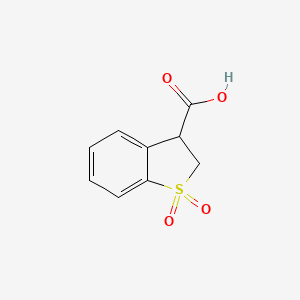![molecular formula C12H16N4 B7556387 N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline, also known as DMMA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMMA is a triazole-based compound that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline is not fully understood. However, it is believed that N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline exerts its biological activities through the inhibition of key enzymes and proteins in various biological pathways.
Biochemical and Physiological Effects:
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has also been shown to have anticancer properties, which make it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline is its ability to selectively inhibit key enzymes and proteins in various biological pathways. This makes it a potential candidate for the development of new drugs that target specific biological pathways. However, one of the limitations of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline in vivo.
Direcciones Futuras
There are several future directions for the study of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline. One potential direction is the development of new antimicrobial and antifungal agents based on the structure of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline. Another potential direction is the development of new cancer therapies based on the anticancer properties of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline. Additionally, further studies are needed to determine the safety and efficacy of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline in vivo, which could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline can be synthesized through a multistep process that involves the reaction of 2-methylaniline with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified through column chromatography to obtain N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline in its pure form.
Aplicaciones Científicas De Investigación
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including antimicrobial, antifungal, and anticancer properties. N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-6-4-5-7-11(9)13-8-12-15-14-10(2)16(12)3/h4-7,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRZMKLGTLWPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NN=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)

![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)





![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)